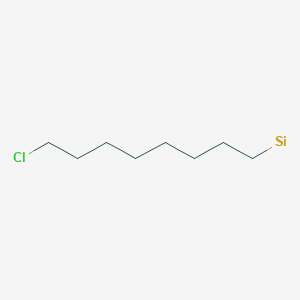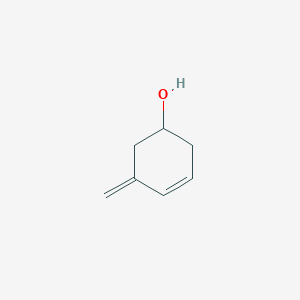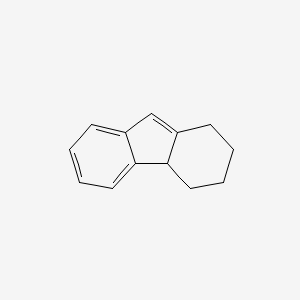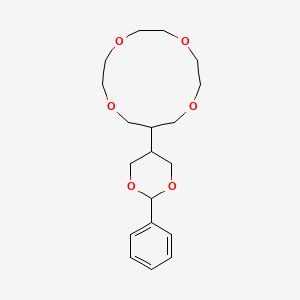![molecular formula C21H22O2 B14332527 2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene CAS No. 97762-37-3](/img/structure/B14332527.png)
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene is an organic compound that belongs to the class of ethers It is characterized by the presence of a naphthalene ring bonded to an ethoxy group, which is further linked to a phenoxy group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-(Propan-2-yl)phenol, which can be synthesized through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Etherification: The phenoxy intermediate is then reacted with 2-bromoethanol to form 2-{2-(Propan-2-yl)phenoxy}ethanol.
Final Coupling: The final step involves the reaction of 2-{2-(Propan-2-yl)phenoxy}ethanol with 1-bromonaphthalene in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), Potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ethers
Scientific Research Applications
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene with similar structural features.
2-(2-Phenoxyethoxy)ethanol: An ether with a phenoxy and ethoxy group.
Uniqueness
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene is unique due to the presence of both a naphthalene ring and an isopropyl-substituted phenoxy group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
97762-37-3 |
|---|---|
Molecular Formula |
C21H22O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[2-(2-propan-2-ylphenoxy)ethoxy]naphthalene |
InChI |
InChI=1S/C21H22O2/c1-16(2)20-9-5-6-10-21(20)23-14-13-22-19-12-11-17-7-3-4-8-18(17)15-19/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
ACWOYCKDLWFJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



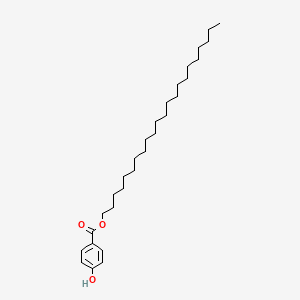
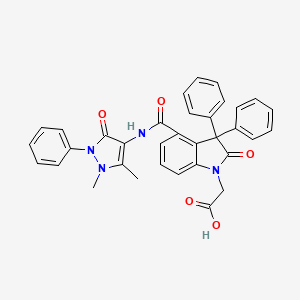
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
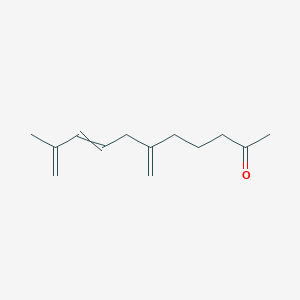
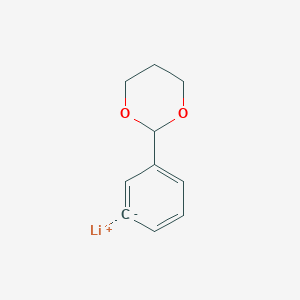
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
